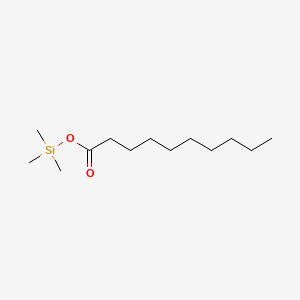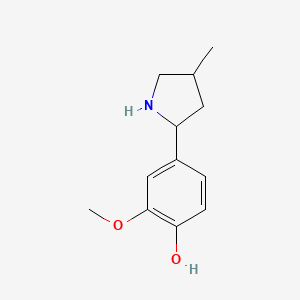
2-Methylcyclohexa-1,4-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₀O It is a cyclic aldehyde with a unique structure that includes a methyl group and a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclohexa-1,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Birch reduction of 2-methylbenzoic acid, followed by isomerization to form the desired product . The reaction conditions typically include the use of sodium or lithium in liquid ammonia, followed by acid workup to obtain the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Methylcyclohexa-1,4-diene-1-carboxylic acid.
Reduction: 2-Methylcyclohexa-1,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexa-1,4-diene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diene system can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical entities with diverse properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-cyclohexadiene: Similar structure but lacks the aldehyde group.
2,5-Dihydrotoluene: Another related compound with a different substitution pattern.
Properties
CAS No. |
60468-98-6 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
BWDDYPIKNXWPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC=CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
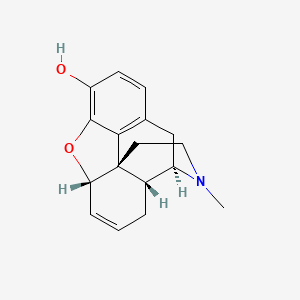
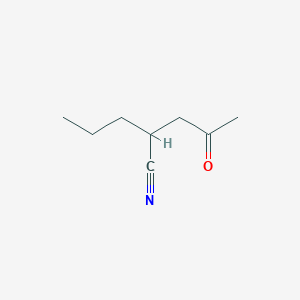
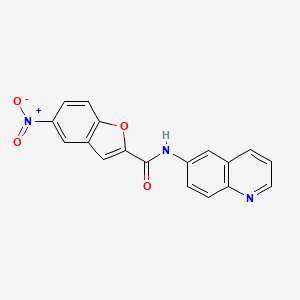
![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
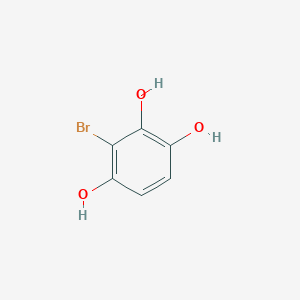
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

